Captodiame

Übersicht

Beschreibung

Es ist ein Derivat von Diphenhydramin und wurde zur Vorbeugung des Benzodiazepin-Entzugssyndroms vorgeschlagen . Captodiame wirkt als 5-Hydroxytryptamin-Rezeptor-2C-Antagonist, als Sigma-nicht-opioid-intrazellulärer-Rezeptor-1-Agonist und als Dopamin-D3-Rezeptor-Agonist .

Herstellungsmethoden

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Syntheseweg umfasst die folgenden Schritte :

Friedel-Crafts-Acylierung: Der n-Butylether von Thiophenol wird mit Benzoylchlorid acyliert, um das entsprechende Benzophenon zu erhalten.

Reduktion: Das Keton wird mit Zink und Natriumhydroxid reduziert, anschließend mit Salzsäure in Ether behandelt, um Benzhydrylchlorid zu erhalten.

Substitution: Der Halogen wird mit Thioharnstoff verdrängt, was zur Bildung des Isothiouroniumsalzes führt.

Hydrolyse: Das Isothiouroniumsalz wird hydrolysiert, um das Schwefelanalog von Benzhydrol zu erzeugen.

Alkylierung: Das Natriumsalz des Schwefelanalogs wird mit N-(2-Chlorethyl)dimethylamin alkyliert, um this compound zu erhalten.

Vorbereitungsmethoden

Captodiame can be synthesized through a series of chemical reactions. The synthetic route involves the following steps :

Friedel-Crafts acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to give the corresponding benzophenone.

Reduction: The ketone is reduced with zinc and sodium hydroxide, followed by treatment with hydrochloric acid in ether to afford benzhydryl chloride.

Displacement: The halogen is displaced with thiourea, resulting in the formation of the isothiouronium salt.

Hydrolysis: The isothiouronium salt is hydrolyzed to produce the sulfur analog of benzhydrol.

Alkylation: The sodium salt of the sulfur analog is alkylated with N-(2-chloroethyl)dimethylamine to yield this compound.

Analyse Chemischer Reaktionen

Captodiame unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Oxidationsprodukte begrenzt sind.

Reduktion: Die Reduktion von this compound kann je nach verwendeten Reagenzien und Bedingungen zur Bildung verschiedener Zwischenprodukte führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Verdrängung von Halogenen oder anderen funktionellen Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Zink, Natriumhydroxid, Salzsäure, Thioharnstoff und N-(2-Chlorethyl)dimethylamin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Benzhydrylchlorid, Isothiouroniumsalz und das Schwefelanalog von Benzhydrol.

Wissenschaftliche Forschungsanwendungen

Treatment of Depression

Captodiame has been investigated for its potential role in treating depression, particularly as a selective serotonin receptor ligand. Research indicates that it may modulate growth factor expression, which is crucial in managing depressive symptoms. A notable patent describes its use as a treatment for symptoms associated with affective disorders, emphasizing its role in enhancing cognitive performance and modifying behavior .

Key Findings:

- This compound has shown effectiveness in reducing depressive symptoms in animal models.

- It is hypothesized to influence the expression of glial cell line-derived neurotrophic factor (GDNF) in the prefrontal cortex, which is linked to mood regulation .

Management of Benzodiazepine Withdrawal

This compound has been studied as a potential treatment to alleviate withdrawal symptoms from long-term benzodiazepine use. A controlled study involving 81 participants demonstrated that administration of this compound during benzodiazepine discontinuation significantly reduced withdrawal symptoms compared to placebo .

Study Details:

- Duration: 6 weeks

- Dosage: 150 mg/day

- Outcome Measures: Symptoms assessed using the Tyrer Benzodiazepine Withdrawal Symptom Questionnaire showed a statistically significant reduction (p < 0.0001) in withdrawal symptoms at two, six, and eight weeks post-initiation .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against other pharmacological interventions for managing benzodiazepine withdrawal symptoms:

| Medication | Participants | Mean Difference (MD) | Evidence Quality |

|---|---|---|---|

| This compound | 81 | -1.00 | Very Low |

| Pregabalin | 106 | -3.10 | Very Low |

| Paroxetine | 99 | -3.57 | Very Low |

| Tricyclic Antidepressants | 38 | -19.78 | Very Low |

Case Studies and Clinical Insights

Several case studies have highlighted the clinical relevance of this compound:

- In a study assessing its anxiolytic effects during benzodiazepine tapering, participants reported improved vigilance and reduced anxiety without rebound effects upon discontinuation .

- Another investigation noted that this compound's mechanism involves acting on multiple receptors, including serotonin and sigma receptors, which may contribute to its therapeutic profile .

Wirkmechanismus

Captodiame exerts its effects through multiple mechanisms:

5-Hydroxytryptamine Receptor 2C Antagonism: This compound blocks the 5-hydroxytryptamine receptor 2C, which is involved in the regulation of mood and behavior.

Sigma Non-Opioid Intracellular Receptor 1 Agonism: This compound activates the sigma non-opioid intracellular receptor 1, which plays a role in modulating neurotransmitter release and neuroprotection.

Dopamine D3 Receptor Agonism: This compound stimulates the dopamine D3 receptor, which is associated with the regulation of mood and reward pathways.

Vergleich Mit ähnlichen Verbindungen

Captodiame ähnelt anderen Antihistaminika wie Diphenhydramin, Hydroxyzine und Cyproheptadin . this compound ist einzigartig in seiner Fähigkeit, als 5-Hydroxytryptamin-Rezeptor-2C-Antagonist, Sigma-nicht-opioid-intrazellulärer-Rezeptor-1-Agonist und Dopamin-D3-Rezeptor-Agonist zu wirken . Diese Kombination von Wirkungen macht this compound von anderen Antihistaminika unterscheidbar, die möglicherweise nur einen oder zwei dieser Rezeptoren ansprechen.

Ähnliche Verbindungen

Diphenhydramin: Ein Antihistaminikum, das zur Behandlung von Allergien und als Beruhigungsmittel eingesetzt wird.

Hydroxyzine: Ein Antihistaminikum, das zur Behandlung von Angstzuständen und Allergien eingesetzt wird.

Cyproheptadin: Ein Antihistaminikum, das zur Behandlung von Allergien und als Appetitanregend eingesetzt wird.

Das einzigartige Rezeptorprofil von this compound und seine potenzielle Verwendung zur Vorbeugung des Benzodiazepin-Entzugssyndroms unterstreichen seine Besonderheit unter ähnlichen Verbindungen.

Biologische Aktivität

Captodiame, also known as captodiamine, is an antihistamine derivative primarily used for its sedative and anxiolytic properties. It has garnered attention for its potential role in treating various psychiatric and neurological disorders, particularly its applications in managing symptoms associated with benzodiazepine withdrawal and depression.

This compound functions through several biological pathways:

- Receptor Modulation : It acts as a selective 5-HT2c receptor antagonist and sigma-1 receptor agonist, which are crucial in modulating neurotransmitter release and enhancing brain-derived neurotrophic factor (BDNF) expression in the hypothalamus .

- Calcium Signaling : The compound plays a role in calcium signaling by modulating ion channels, notably potassium channels, and influences intracellular calcium efflux at the endoplasmic reticulum .

- Lipid Transport : this compound is involved in lipid transport from the endoplasmic reticulum, impacting cellular functions and the biogenesis of lipid microdomains at the plasma membrane .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Receptor Antagonism | Selective 5-HT2c receptor antagonist |

| Receptor Agonism | Sigma-1 receptor agonist |

| Calcium Signaling Modulation | Influences ITP3R-dependent calcium efflux |

| Lipid Transport | Facilitates lipid transport and microdomain regulation |

| Neuroprotection | Protects against oxidative stress-induced cell death |

1. Treatment of Benzodiazepine Withdrawal

This compound has been studied for its efficacy in managing withdrawal symptoms associated with long-term benzodiazepine use. A randomized controlled trial involving 81 participants demonstrated that this compound significantly reduced withdrawal symptoms compared to placebo. The study utilized various assessment tools, including the Tyrer Benzodiazepine Withdrawal Symptom Questionnaire, to evaluate outcomes.

Key Findings:

- Withdrawal Symptoms : Statistically significant reduction in symptoms at two, six, and eight weeks (p < 0.0001) compared to placebo.

- Secondary Outcomes : Improvements noted in anxiety levels, cognitive function, and sleep quality .

2. Antidepressant Potential

Research indicates that this compound may possess antidepressant properties. Its mechanism involves enhancing BDNF levels, which are critical for neuroplasticity and mood regulation. Studies suggest that it can modify behaviors associated with depression and improve cognitive performance.

Case Study Example:

In a study examining the effects of this compound on depressive symptoms, participants showed notable improvements in mood and cognitive function after administration over several weeks. The compound's ability to modulate growth factors linked to mood disorders positions it as a promising candidate for further research in treating affective disorders .

Table 2: Summary of Clinical Studies on this compound

| Study Focus | Participants | Outcomes Measured | Results Summary |

|---|---|---|---|

| Benzodiazepine Withdrawal | 81 | Withdrawal Symptoms | Significant reduction (p < 0.0001) |

| Antidepressant Efficacy | Varies | Mood & Cognitive Function | Notable improvements observed |

Safety Profile

This compound is noted for its relatively low toxicity and good tolerability among patients, making it a favorable option for those requiring long-term treatment for anxiety or depression without the high risk of dependence associated with traditional benzodiazepines .

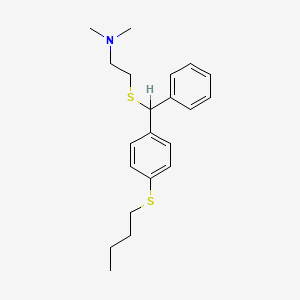

Eigenschaften

CAS-Nummer |

486-17-9 |

|---|---|

Molekularformel |

C21H29NS2 |

Molekulargewicht |

359.6 g/mol |

IUPAC-Name |

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3 |

InChI-Schlüssel |

IZLPZXSZLLELBJ-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C |

Kanonische SMILES |

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C |

Aussehen |

Solid powder |

melting_point |

124 |

Key on ui other cas no. |

486-17-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-; BRN 2625367; Captodiame; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.